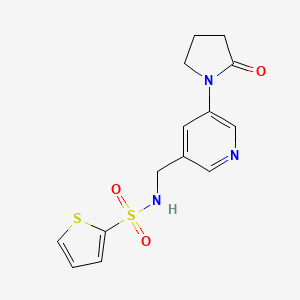

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c18-13-3-1-5-17(13)12-7-11(8-15-10-12)9-16-22(19,20)14-4-2-6-21-14/h2,4,6-8,10,16H,1,3,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZMSLFFEUONJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized from gamma-butyrolactone and ammonia or primary amines . The pyridine ring is then introduced through a series of reactions involving halogenation and nucleophilic substitution . The final step involves the sulfonation of the thiophene ring, which is achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide and Pyridine Families

A. N-(Pyridin-3-yl)thiophene-2-sulfonamide (Compound 89, )

- Key Differences : Lacks the 2-oxopyrrolidinylmethyl substituent present in the target compound.

- Implications: The absence of the pyrrolidinone ring reduces molecular weight (MW: ~280 g/mol estimated) and polarity compared to the target compound. This may result in higher lipophilicity (logP) and altered pharmacokinetics, such as faster metabolic clearance .

B. 3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, )

- Key Differences : Replaces the thiophene-sulfonamide group with a benzamide-thiazole system and incorporates a morpholine ring.

- Implications : The morpholine group enhances water solubility due to its oxygen atom, while the thiazole ring may confer rigidity. The benzamide moiety could facilitate π-π stacking interactions in biological targets, a feature absent in the target sulfonamide .

C. N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h, )

- Key Differences: Features a dimethylaminomethyl-thiazole core and an isonicotinamide group.

- However, the isonicotinamide moiety introduces a second pyridine ring, which may complicate metabolic stability compared to the target compound’s simpler thiophene-sulfonamide .

Physicochemical and Spectral Data Comparison

The table below extrapolates properties of the target compound and analogs based on and :

Patent-Based Sulfonamide Derivatives ()

European Patent EP 2 697 207 B1 discloses highly substituted sulfonamides, such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide.

- Key Differences: Incorporates trifluoromethylphenyl and oxazolidinone groups, creating a bulky, lipophilic structure.

- Implications : Such compounds are designed for high target specificity (e.g., enzyme inhibition) but may suffer from poor solubility. The target compound’s simpler structure could offer better bioavailability .

Biological Activity

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyridine moiety, and a pyrrolidine derivative. Its molecular formula is , and it has a molecular weight of approximately 270.33 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound acts as an inhibitor of specific receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and differentiation. Notably, it has shown activity against:

- Colony-stimulating factor 1 receptor (CSF1R)

- c-Kit proto-oncogene

- Fms-like tyrosine kinase 3 (FLT3)

These interactions suggest potential applications in cancer therapy, particularly in tumors where these receptors are overexpressed.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including:

The observed cytotoxicity correlates with the inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound in vivo, researchers administered the compound to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed. This supports its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The compound was tested in combination with traditional antibiotics, revealing synergistic effects that enhanced the overall antimicrobial efficacy. This finding opens avenues for developing combination therapies to combat antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.